1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
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Overview
Description
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .
Preparation Methods
The synthesis of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or carboxylic acids.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring and piperazine moiety contribute to its ability to bind to various biological targets, such as enzymes and receptors . This binding can modulate the activity of these targets, leading to the observed biological effects .
Comparison with Similar Compounds
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
The uniqueness of this compound lies in its specific combination of the oxazole and piperazine rings, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-8-9(11-7-13-8)6-12-4-2-10-3-5-12;;/h7,10H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSDJGFQPOXFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172476-02-5 |
Source
|
Record name | 1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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